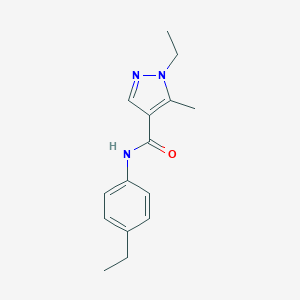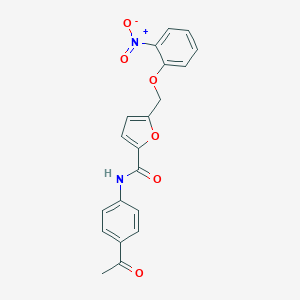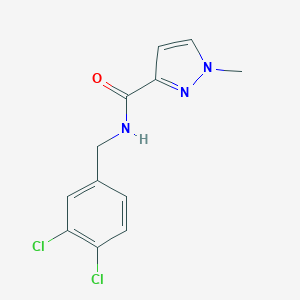![molecular formula C15H16BrN3O5 B213668 methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)
methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as J147 and is a derivative of curcumin, a natural compound found in turmeric.
作用机制
The mechanism of action of J147 is not fully understood, but it is believed to target multiple pathways that are involved in the development of neurodegenerative diseases. J147 has been found to increase the production of neurotrophic factors, which promote the growth and survival of neurons. It also reduces the production of beta-amyloid, a protein that forms plaques in the brain and is a hallmark of Alzheimer's disease. J147 also reduces inflammation and oxidative stress, which are major contributors to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
J147 has been found to have several biochemical and physiological effects. It has been found to increase the production of ATP, which is the primary source of energy for cells. J147 also increases mitochondrial function, which is important for cellular energy production. It has also been found to increase the production of antioxidants, which protect cells from oxidative damage. J147 has also been found to increase the production of proteins that are involved in synaptic function, which is important for memory and cognitive function.
实验室实验的优点和局限性
J147 has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, which is important for studying its effects on the brain. It also has low toxicity and is well-tolerated in animal models. However, one limitation of J147 is that it has poor solubility in water, which can make it difficult to administer in lab experiments.
未来方向
There are several future directions for the use of J147. One direction is to further study its potential applications in treating other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Another direction is to study its potential applications in aging, as J147 has been found to improve cognitive function in aging animal models. Additionally, future studies could focus on optimizing the synthesis method of J147 to improve yields and purity of the compound.
合成方法
The synthesis method of J147 involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base and a catalyst. The resulting compound is then reduced to obtain J147. This method has been optimized to achieve high yields and purity of the compound.
科学研究应用
J147 has been extensively studied for its potential applications in treating Alzheimer's disease. It has been found to improve memory and cognitive function in animal models of Alzheimer's disease. J147 has also been found to reduce inflammation and oxidative stress, which are major contributors to the development of Alzheimer's disease. In addition to Alzheimer's disease, J147 has shown potential in treating other neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
属性
产品名称 |
methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate |
|---|---|
分子式 |
C15H16BrN3O5 |
分子量 |
398.21 g/mol |
IUPAC 名称 |
methyl 2-[(4-bromo-2-methylpyrazole-3-carbonyl)amino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C15H16BrN3O5/c1-19-13(9(16)7-17-19)14(20)18-10-6-12(23-3)11(22-2)5-8(10)15(21)24-4/h5-7H,1-4H3,(H,18,20) |
InChI 键 |
VKSLMSZNSLTMOP-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
规范 SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)




![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)